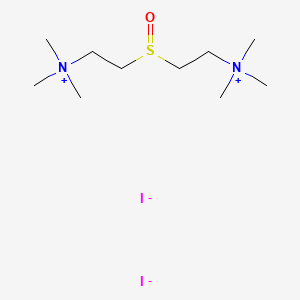
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C10H26N2O2S2I2. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(trimethyl-, diiodide typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction. For example, the reaction of a tertiary amine with methyl iodide in the presence of a base like sodium hydroxide can yield the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The iodide ions can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver salts like silver nitrate to facilitate the substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants
Wirkmechanismus
The antimicrobial activity of ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound can also interfere with protein synthesis and metabolic pathways within the microbial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Employed in organic synthesis as a phase transfer catalyst.
Uniqueness
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is unique due to its specific structure, which includes a sulfinyl group that can undergo various chemical transformations. This structural feature allows for a broader range of chemical reactions compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
63951-33-7 |
|---|---|
Molekularformel |
C10H26I2N2OS |
Molekulargewicht |
476.20 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2OS.2HI/c1-11(2,3)7-9-14(13)10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QSXVNTBKSUOTAI-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCS(=O)CC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
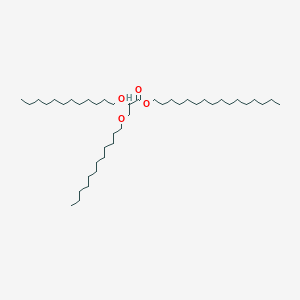
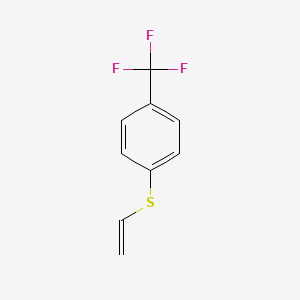
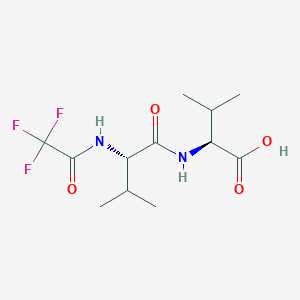
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
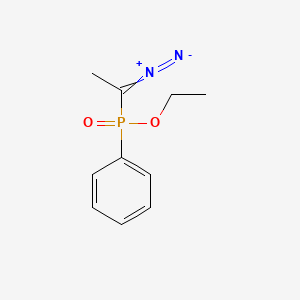
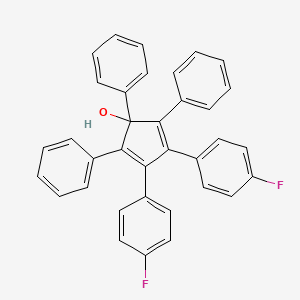


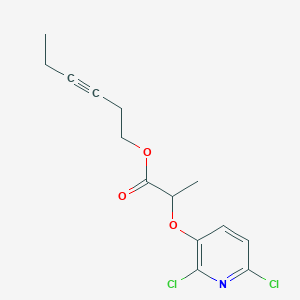
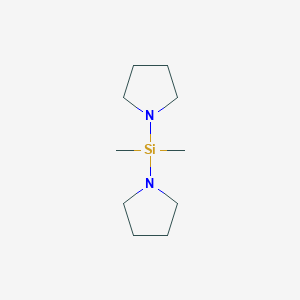

![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
